molecular formula C20H16N4O3 B2722339 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 949278-58-4

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2722339
CAS RN: 949278-58-4
M. Wt: 360.373
InChI Key: LAJHNVHYOPATMY-UHFFFAOYSA-N
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Description

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

The synthesis of complex heterocyclic compounds often involves multicomponent reactions that require precise control over regio- and chemoselectivity. For instance, Chebanov et al. (2008) described protocols for synthesizing tricyclic condensation products starting from related chemical structures, highlighting the importance of such compounds in constructing biologically active molecules (Chebanov et al., 2008). Additionally, Das et al. (2018) reported a sustainable synthesis of quinoxalines catalyzed by a phosphine-free Mn(I) complex, demonstrating the application of such compounds in green chemistry and the synthesis of heterocyclic compounds (Das et al., 2018).

Material Science and Corrosion Inhibition

Quinoxalin-6-yl derivatives have shown potential as corrosion inhibitors for metals in acidic environments. Olasunkanmi et al. (2015) studied the inhibition of mild steel corrosion by quinoxalin-6-yl derivatives, demonstrating their effectiveness in protecting steel surfaces against corrosion. This application is critical for extending the life of metal structures and components in industrial settings (Olasunkanmi et al., 2015).

Pharmaceutical Research

In the context of pharmaceutical research, compounds containing the quinoxalin-6-yl moiety have been explored for their antimicrobial and anticancer activities. For example, Sharma et al. (2021) highlighted the broad spectrum of interesting biological activities associated with quinoxaline derivatives, including antibacterial, antifungal, anticancer, and antiviral activities. Such compounds are crucial in developing new therapeutic agents and understanding disease mechanisms (Sharma et al., 2021).

properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12(25)24-18(14-2-4-15-17(8-14)22-7-6-21-15)10-16(23-24)13-3-5-19-20(9-13)27-11-26-19/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJHNVHYOPATMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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